molecular formula C25H21I2N5O5 B13380902 N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide

Cat. No.: B13380902
M. Wt: 725.3 g/mol
InChI Key: IBTHZZSOGAYZQN-IRNMRGRFSA-N
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Description

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy-diiodobenzylidene moiety, and a nitrobenzamide group.

Properties

Molecular Formula

C25H21I2N5O5

Molecular Weight

725.3 g/mol

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C25H21I2N5O5/c1-31(2)18-7-3-15(4-8-18)13-22(29-24(34)17-5-9-19(10-6-17)32(36)37)25(35)30-28-14-16-11-20(26)23(33)21(27)12-16/h3-14,33H,1-2H3,(H,29,34)(H,30,35)/b22-13-,28-14+

InChI Key

IBTHZZSOGAYZQN-IRNMRGRFSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C(=C2)I)O)I)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dimethylamino phenyl derivative, followed by the introduction of the hydroxy-diiodobenzylidene group through a condensation reaction. The final step involves the coupling of the intermediate with a nitrobenzamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)phenyl)-2-nitrobenzamide
  • N-(2-(dimethylamino)phenyl)-4-nitrobenzamide
  • N-(4-hydroxy-3,5-diiodobenzylidene)hydrazino-2-nitrobenzamide

Uniqueness

N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-diiodobenzylidene)hydrazino]carbonyl}vinyl)-4-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

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